molecular formula C3H7NO3 B3332384 L-Serine-3-13C CAS No. 89232-77-9

L-Serine-3-13C

Cat. No. B3332384
CAS RN: 89232-77-9
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-IJGDANSWSA-N
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Description

L-Serine-3-13C is a polar, uncharged (at physiological pH), aliphatic amino acid that is non-essential to the diet of humans . It is synthesized from central metabolic pathway intermediates . In its 13C-labeled form, it is used as a standard in qualitative and/or quantitative, MS-based experiments .


Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .


Molecular Structure Analysis

The linear formula of L-Serine-3-13C is HO13CH2CH(NH2)CO2H . Its molecular weight is 106.09 .


Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .


Physical And Chemical Properties Analysis

L-Serine-3-13C is a solid substance . Its optical activity is [α]25/D +14.6°, c = 2 in 1 M HCl . It has a melting point of 222 °C (dec.) (lit.) .

Scientific Research Applications

Biomolecular NMR

L-Serine-3-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained. It relies on the phenomenon of nuclear magnetic resonance and can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Metabolism Studies

L-Serine-3-13C plays a crucial role in metabolism studies . It is used to investigate various metabolic pathways and processes in the body. The 13C label allows for the tracking of L-Serine through these pathways, providing valuable information about how this amino acid is processed and utilized in the body.

Metabolomics

In metabolomics , L-Serine-3-13C is used as a tracer to study the dynamics of serine metabolism . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites and their concentrations, directly reflect the underlying biochemical activity and state of cells or tissues.

Proteomics

L-Serine-3-13C is used in proteomics , the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The proteome is the entire set of proteins that is produced or modified by an organism or system.

Clinical Mass Spectrometry

L-Serine-3-13C can be used in Clinical Mass Spectrometry (MS) . In clinical laboratories, mass spectrometry is becoming an increasingly popular tool for molecular analysis. It provides a level of specificity and potential for multiplexing that is unmatched by other technologies.

Internal Standard for Quantification

L-Serine-3-13C is intended for use as an internal standard for the quantification of L-serine . It is used by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for the quantification of L-serine. This helps in achieving more accurate and reliable results.

Safety and Hazards

L-Serine-3-13C may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(2S)-2-amino-3-hydroxy(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-IJGDANSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine-3-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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